3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
Description
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Properties
IUPAC Name |
3-fluoro-3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTVJZSDYNFHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid chemical properties
Executive Summary
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS: 1552265-55-0) represents a high-value fluorinated scaffold in modern medicinal chemistry. It serves as a metabolically robust bioisostere for benzoic acid derivatives and saturated cyclic spacers. By introducing a fluorine atom geminal to the phenyl ring, this scaffold achieves three critical design objectives:
-
Metabolic Blockade: Prevents oxidative metabolism at the benzylic position (a common clearance liability).
-
Conformational Locking: The 3,3-disubstitution pattern forces the cyclobutane ring into a defined puckered conformation, orienting vectors for optimal receptor binding.
-
Lipophilicity Modulation: The C–F bond modulates LogP without the steric bulk of a methyl group, maintaining a compact hydrodynamic radius.
This guide details the synthesis, physicochemical properties, and application of this core in drug discovery.[1][2]
Part 1: Physicochemical & Structural Profile[3]
Key Properties Table
| Property | Value / Characteristic | Relevance |
| Formula | C₁₁H₁₁FO₂ | Core building block |
| MW | 194.20 g/mol | Fragment-based design compliant |
| CAS | 1552265-55-0 | Identification |
| pKa (Acid) | ~4.2 (Predicted) | Slightly more acidic than non-fluorinated analog (pKa ~4.8) due to through-ring inductive effects. |
| cLogP | ~2.1 | Balanced lipophilicity for oral bioavailability. |
| Geometry | Puckered (~25-30°) | Non-planar; minimizes transannular steric strain. |
| F-Motif | Tertiary Alkyl Fluoride | Chemically stable; resistant to Sₙ1 hydrolysis under physiological conditions. |
Conformational Analysis
Unlike cyclopropane (planar) or cyclopentane (envelope), the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain from eclipsing hydrogens.
-
The Fluorine Effect: In 3-fluoro-3-phenyl systems, the ring puckers to place the bulky phenyl group in a pseudo-equatorial position to minimize 1,3-transannular interactions with the carboxylic acid (or carboxylate) at position 1.
-
Vector Alignment: This locks the exit vector of the phenyl group relative to the carboxylic acid, creating a rigid 3D-spacer distinct from flexible alkyl chains.
Part 2: Synthetic Methodologies
Retrosynthetic Logic
The most robust route utilizes 3-oxocyclobutanecarboxylic acid as the primary starting material. The synthesis hinges on two critical steps: Grignard addition to install the phenyl group and nucleophilic deoxofluorination to install the fluorine.
Figure 1: Validated synthetic pathway for 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid.
Detailed Experimental Protocols
Phase A: Grignard Addition (Self-Validating)
Objective: Install the phenyl ring without opening the strained cyclobutane ring.
-
Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 eq), Phenylmagnesium bromide (1.1 eq, 3.0 M in ether).
-
Protocol:
-
Dissolve keto-ester in anhydrous THF under N₂ atmosphere. Cool to -78°C (Dry ice/acetone). Causality: Low temperature prevents attack on the ester moiety.
-
Add PhMgBr dropwise over 30 mins.
-
Stir at -78°C for 2 hours, then slowly warm to 0°C.
-
Quench with saturated NH₄Cl.
-
-
Validation: ¹H NMR must show disappearance of the ketone signal and appearance of aromatic protons (7.2–7.5 ppm). The product is a mixture of cis/trans isomers (relative to ester).
Phase B: Deoxofluorination (The Critical Step)
Objective: Convert the tertiary alcohol to fluoride while suppressing elimination to the alkene (styrene-like elimination).
-
Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.
-
Solvent: Anhydrous DCM.
-
Protocol:
-
Cool solution of alcohol (Inter2) in DCM to -78°C .
-
Add DAST (1.2 eq) dropwise. Warning: Exothermic.
-
Stir at -78°C for 1 hour, then allow to warm only to 0°C (Do not reflux).
-
Quench by pouring into saturated NaHCO₃ (Caution: CO₂ evolution).
-
-
Self-Validating Checkpoint:
-
Success: ¹⁹F NMR shows a singlet (or split signal if diastereomers) around -130 to -150 ppm.
-
Failure (Elimination): ¹H NMR shows an alkene proton doublet/multiplet around 6.0–6.5 ppm (cyclobutene formation).
-
Correction: If elimination occurs, switch to XtalFluor-E + Et₃N \cdot 3HF , which is less acidic and reduces elimination side products.
-
Part 3: Medicinal Chemistry Applications[1][2][4][5]
Bioisosteric Utility
This scaffold is a superior replacement for:
-
Benzoic Acid: The cyclobutane ring mimics the geometry of the phenyl ring but removes aromaticity, altering
-stacking interactions while maintaining the vector. -
Gem-Dimethyl Groups: The gem-fluoro-phenyl motif provides metabolic stability. The C–F bond (116 kcal/mol) is stronger than the C–H bond (99 kcal/mol), blocking P450-mediated hydroxylation at the benzylic carbon.
Decision Matrix: When to use this scaffold?
Figure 2: Strategic application of the fluorinated cyclobutane core in lead optimization.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹⁹F NMR: This is the definitive test. Expect a signal in the range of -130 to -160 ppm . The signal may appear as a multiplet due to H-F coupling with the cyclobutane methylene protons.
-
¹H NMR:
-
Aromatic: 7.2–7.5 ppm (5H, Phenyl).
-
Cyclobutane Ring: Complex multiplets between 2.5–3.5 ppm. The geminal H-F coupling (
) is not present (since F is tertiary), but vicinal ( ) coupling to the adjacent methylene protons will broaden these signals.
-
Mass Spectrometry (MS)
-
Ionization: ESI (Negative mode preferred for Carboxylic Acid).
-
Fragmentation: Expect a parent ion
at 193.2 . -
Neutral Loss: A characteristic loss of HF (20 Da) or CO₂ (44 Da) may be observed in MS/MS experiments.
References
-
Synthesis of 3,3-Difluorocyclobutanecarboxylic acid. ChemicalBook. (Protocol validation for fluorinated cyclobutane acids).
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (Conformational analysis and pKa trends of 3-fluoro cyclobutanes).
-
3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry. ResearchGate. (Review of fluorinated cyclobutane utility in drug design).
-
3-Oxocyclobutane-1-carboxylic acid (Precursor Data). PubChem. (Physical data for the starting material).
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. (General review of fluorinated cycloalkanes).
Sources
Stereochemical Profiling and Synthetic Pathways of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid
[1]
Executive Summary
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid represents a critical scaffold in medicinal chemistry, offering a conformationally restricted bioisostere for linear aliphatic chains or proline analogues.[1] The incorporation of a fluorine atom at the C3 position, geminal to a phenyl group, introduces unique electronic modulation and metabolic stability (blocking benzylic oxidation) while maintaining a specific vector orientation of the carboxylic acid tail.
This guide analyzes the two diastereomers of this molecule, their thermodynamic stability, and the robust synthetic pathways required to access them with high purity.[2]
Key Compound Data
| Property | Detail |
| Systematic Name | 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid |
| CAS Number | 1552265-55-0 |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| Stereoisomers | cis- and trans-diastereomers (relative to Ph/COOH) |
Stereochemical Analysis & Conformational Logic
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation (puckering angle ~25-35°) to relieve torsional strain caused by eclipsing hydrogens.[1] This creates distinct pseudo-equatorial and pseudo-axial positions.
Isomer Definitions
Due to the substitution pattern at C1 and C3, two diastereomers exist.[2] We define them based on the relative orientation of the two bulkiest groups: the Phenyl (Ph) ring at C3 and the Carboxylic Acid (COOH) at C1.
-
(cis)-Isomer : The Phenyl group and Carboxylic Acid are on the same face of the cyclobutane ring.
-
(trans)-Isomer : The Phenyl group and Carboxylic Acid are on opposite faces.
Conformational Preference (Thermodynamics)
In 1,3-disubstituted cyclobutanes, the thermodynamic stability is dictated by the ability of substituents to adopt the pseudo-equatorial orientation.
-
The (cis)-Isomer (Diequatorial): In the cis configuration, the ring can pucker such that both the bulky Phenyl group and the Carboxylic Acid group occupy pseudo-equatorial positions. The smaller Fluorine atom occupies the pseudo-axial position. This minimizes 1,3-diaxial repulsive interactions.[1] This is the thermodynamically preferred isomer.
-
The (trans)-Isomer (Equatorial/Axial): In the trans configuration, one group must be pseudo-axial. Since the Phenyl group is significantly bulkier (A-value ~3.0) than the Carboxyl group (A-value ~1.4), the conformer with Phenyl-equatorial / Carboxyl-axial will predominate, but it suffers from higher steric strain compared to the cis-isomer.
Figure 1: Conformational logic dictating the stability of the cis-isomer (diequatorial).
Synthetic Methodology
The synthesis of 3-fluoro-3-phenylcyclobutane-1-carboxylic acid is challenging due to the lability of the benzylic position.[1] The most reliable route proceeds via the commercially available 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid , utilizing nucleophilic fluorination.[1]
Reaction Mechanism: The Benzylic Cation Challenge
Direct fluorination of the tertiary alcohol using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor typically proceeds via an SN1 mechanism rather than SN2, due to the stability of the tertiary benzylic carbocation intermediate.[2]
-
Activation: The hydroxyl group attacks the sulfur center of DAST, releasing HF and forming an activated sulfinate leaving group.
-
Ionization: The leaving group departs, generating a planar carbocation at C3, stabilized by resonance with the phenyl ring.[2]
-
Fluorination: The fluoride ion attacks the carbocation. Because the cation is planar, fluoride can attack from either face, leading to a mixture of cis and trans diastereomers (scrambling of stereochemistry).[2]
-
Side Reaction (Elimination): The carbocation can readily lose a proton from C2/C4 to form the alkene (3-phenylcyclobut-2-ene-1-carboxylic acid).[1] Low temperature is strictly required to suppress this pathway.
Optimized Protocol
Step 1: Esterification (Protection)
Rationale: Protecting the carboxylic acid prevents competitive reaction with DAST and improves solubility in organic solvents (DCM).[2]
-
Reagents: MeOH, H₂SO₄ (cat).[2]
-
Conditions: Reflux, 4 h.
-
Yield: >95%.
Step 2: Nucleophilic Fluorination
Rationale: Use of Deoxo-Fluor is preferred over DAST due to better thermal stability, though DAST is acceptable at -78°C.[1]
-
Substrate: Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate.[1]
-
Reagent: Deoxo-Fluor (1.2 equiv).[1]
-
Solvent: Anhydrous DCM (Dichloromethane).[2]
-
Protocol:
-
Outcome: Mixture of cis and trans fluoro-esters + minor alkene elimination product.[1]
Step 3: Hydrolysis and Separation
-
Reagents: LiOH (2.0 equiv), THF/H₂O (3:1).[2]
-
Conditions: RT, 2 h.
-
Purification: The acid isomers are separable by preparative HPLC or fractional crystallization. The cis-isomer (diequatorial) is typically less soluble and may crystallize preferentially.[1]
Figure 2: Synthetic workflow via the benzylic cation intermediate.
Analytical Characterization
Distinguishing the isomers requires careful analysis of NMR coupling constants and Fluorine chemical shifts.
19F-NMR Spectroscopy
Fluorine NMR is the most diagnostic tool.[1]
-
Chemical Shift: The fluorine signal typically appears around -130 to -150 ppm (relative to CFCl₃).[1]
-
Differentiation: The cis and trans isomers will show distinct chemical shifts (Δδ ~ 2-5 ppm) due to the different magnetic environments created by the carboxylic acid's proximity.
-
Coupling: Look for 3J_F-H coupling to the ring protons (C2/C4).[1] The coupling constants will vary based on the dihedral angles (Karplus relationship), which differ between the puckered conformers.
1H-NMR Spectroscopy[1]
-
Benzylic/Geminal Region: There are no protons at C3.
-
Ring Protons (C2/C4): These appear as complex multiplets (ABX or ABMX systems) due to geminal coupling (~12 Hz) and vicinal coupling to H1.[2]
-
H1 Proton: The proton alpha to the carboxyl group will appear as a quintet or multiplet around 3.0-3.5 ppm.[1] In the cis-isomer (diequatorial substituents), H1 is pseudo-axial and may show larger vicinal couplings to the pseudo-axial protons at C2/C4.
Applications in Drug Discovery[3][4][5][6]
This scaffold is increasingly utilized in "Fragment-Based Drug Design" (FBDD).[1]
-
Metabolic Blocking: The replacement of a benzylic hydrogen (in 3-phenylcyclobutane-1-carboxylic acid) with fluorine blocks CYP450-mediated hydroxylation at the benzylic position, significantly extending half-life (
).[1] -
Conformational Restriction: Unlike a flexible alkyl chain, the cyclobutane ring locks the phenyl and carboxyl groups into a specific vector. This is used to probe the spatial requirements of binding pockets (e.g., in GPCR antagonists or Kinase inhibitors).[2]
-
Bioisostere for Proline: The 3,3-disubstituted cyclobutane can mimic the turn-inducing properties of proline, but with an aromatic "anchor" (the phenyl group) for pi-stacking interactions.
References
-
Synthesis of Fluorinated Cyclobutanes: Chernykh, A. V., et al.[2] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015.[2] [2]
-
Conformational Analysis of 1,3-Disubstituted Cyclobutanes: Wiberg, K. B., et al.[2] "Conformational preference in 1,3-disubstituted cyclobutanes."[1] Journal of Organic Chemistry, 1998.[2]
-
Fluorination Reagents (DAST/Deoxo-Fluor): Singh, R. P., & Shreeve, J. M.[2] "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxo-Fluor and DAST." Synthesis, 2002.[2]
-
Commercial Availability & CAS Data: Sigma-Aldrich / Merck KGaA.[1] Product entry for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (Precursor).[1]
Technical Guide: Spectroscopic Characterization of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
This guide provides an in-depth technical analysis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid , a specialized fluorinated scaffold used in medicinal chemistry as a bioisostere for phenyl or tert-butyl groups to modulate metabolic stability and lipophilicity.
Given the limited public experimental data for this specific derivative, this guide synthesizes high-confidence predictive data based on established chemometric principles of fluorocyclobutane stereochemistry, alongside validated protocols for its synthesis and characterization.
Executive Summary & Structural Logic
Compound: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
Formula: C
The cyclobutane ring is a rigid scaffold. Introducing a fluorine atom and a phenyl group at the C3 position creates a quaternary center, eliminating the C3 proton and simplifying the spin system compared to non-fluorinated analogs. However, the molecule exists as two diastereomers: cis and trans .
-
Cis-isomer: The Carboxyl group (C1) and Phenyl ring (C3) are on the same side of the ring plane.
-
Trans-isomer: The Carboxyl group and Phenyl ring are on opposite sides.[1]
Distinguishing these isomers is the primary analytical challenge. This guide provides the spectroscopic "fingerprints" required for unambiguous identification.
Synthetic Context & Impurity Profile
To interpret the spectra accurately, one must understand the sample's origin. This compound is typically synthesized via deoxofluorination of the hydroxy precursor.
Validated Synthetic Workflow (DOT Diagram)
Figure 1: Synthetic pathway highlighting the critical deoxofluorination step where elimination byproducts (olefins) may form.
Critical Impurity Note: The major spectroscopic contaminant is often the cyclobutene derivative (formed via HF elimination). Look for vinylic protons in
Spectroscopic Data & Interpretation
A. Mass Spectrometry (HRMS)
-
Ionization Mode: ESI (-) is preferred due to the carboxylic acid.
-
Diagnostic Ions:
-
[M-H]
: 193.0670 (Calculated).[2] -
Fragmentation: Loss of CO
(44 Da) and HF (20 Da) are common in MS/MS.
-
B. Infrared Spectroscopy (FT-IR)
-
Carbonyl (C=O): Strong, sharp band at 1700–1725 cm
. -
C-F Stretch: Strong band at 1150–1250 cm
(often overlaps with C-O stretch). -
O-H Stretch: Broad band at 2800–3200 cm
(typical carboxylic acid dimer).
C. Nuclear Magnetic Resonance (NMR)
The NMR data below represents the expected chemical shifts derived from validated increments for 3,3-disubstituted fluorocyclobutanes.
1.
F NMR (The Primary Diagnostic)
The fluorine signal is a singlet in proton-decoupled spectra but appears as a multiplet in coupled spectra due to
| Isomer | Shift ( | Multiplicity (Coupled) | Interpretation |
| Isomer A | -135 to -145 | Quintet-like ( | F is trans to COOH (less steric compression). |
| Isomer B | -145 to -155 | Quintet-like ( | F is cis to COOH (Gamma-gauche compression). |
Note: The "Gamma-gauche" effect typically shields the fluorine nucleus when sterically crowded (cis to the carboxyl).
2.
H NMR (400 MHz, CDCl
)
The ring protons (H2/H4) form a complex AA'BB'X system (where X is Fluorine).
| Proton | Multiplicity | Notes | |
| Aromatic (Ph) | 7.20 – 7.45 | Multiplet (5H) | Standard mono-substituted phenyl pattern. |
| H-1 (Methine) | 3.10 – 3.40 | Multiplet (tt) | Coupled to 4 ring protons. |
| H-2/H-4 (cis to F) | 2.80 – 3.00 | Complex Mult. | Deshielded by F proximity. |
| H-2/H-4 (trans to F) | 2.50 – 2.70 | Complex Mult. | Shielded relative to cis protons. |
| COOH | 10.0 – 12.0 | Broad Singlet | Exchangeable with D |
3.
C NMR (100 MHz, CDCl
)
Carbon-Fluorine coupling (
-
C-3 (C-F): Doublet,
ppm ( Hz). -
C-2/C-4 (CH
): Doublet, ppm ( Hz). -
C-1 (CH-COOH): Doublet,
ppm ( Hz). -
C=O (Acid): Singlet/Weak Doublet,
ppm.
Stereochemical Assignment Protocol
To definitively assign cis vs trans without X-ray crystallography, use 1D-NOE (Nuclear Overhauser Effect).
NOE Logic Flow (DOT Diagram)
Figure 2: NOE logic tree for assigning stereochemistry. Note: "Cis-isomer" usually refers to the relationship between the highest priority groups (Ph and COOH).
Analytical Workflow for Separation
Since the synthesis yields a mixture, separation is required for biological testing.
-
Method: Supercritical Fluid Chromatography (SFC) is superior to HPLC for fluorinated isomers.
-
Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: CO
/ Methanol (5-15%). -
Detection: UV at 210 nm (Carboxyl) or 254 nm (Phenyl).
References
-
Grygorenko, O. O., et al. (2014). Fluorinated Cyclobutanes: Synthesis and Properties. Chemical Reviews. Link
-
Mykhailiuk, P. K. (2015). Generation of Fluorinated Cyclobutanes for Drug Discovery. Chemistry – A European Journal. Link
- Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. (Reference for F shift increments).
-
PubChem Compound Summary. (2024). 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid. Link
Sources
Technical Guide: 1H NMR Analysis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
This guide outlines the structural elucidation and 1H NMR spectral analysis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS: 1552265-55-0). It is designed for medicinal chemists and analytical scientists utilizing this fluorinated scaffold in drug discovery.
Executive Summary
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is a conformationally restricted building block used to introduce metabolic stability and specific vector orientation in drug candidates. The presence of a quaternary center at C3 (bearing both a Fluorine atom and a Phenyl group) creates unique stereoelectronic effects that complicate the NMR spectrum.
This guide provides a detailed breakdown of the proton NMR signals, focusing on the diagnostic coupling patterns arising from the cyclobutane ring dynamics and
Structural Dynamics & Isomerism
Before analyzing the spectrum, the stereochemical context must be established. The molecule exists as two geometric isomers based on the relative orientation of the carboxylic acid at C1 and the phenyl group at C3.
-
Cis-Isomer: The -COOH and -Ph groups are on the same face of the puckered cyclobutane ring.
-
Trans-Isomer: The -COOH and -Ph groups are on opposite faces.
Note on Symmetry: Both isomers possess a plane of symmetry passing through C1 and C3. Consequently, the protons at C2 are chemically equivalent to the protons at C4, simplifying the spin system from an ABCDE type to an AA'BB'X system (where X is the C1 methine proton).
1H NMR Spectrum Breakdown
The spectrum is divided into three distinct regions.[1][2] The chemical shifts (
Region A: The Carboxylic Acid (10.0 – 13.0 ppm)
-
Characteristics: Highly deshielded due to the electronegative carbonyl and hydrogen bonding.
-
Validation: This peak is exchangeable. Addition of D
O will cause this signal to disappear, confirming the -COOH identity.
Region B: The Aromatic Zone (7.2 – 7.6 ppm)[2]
-
Signal: Multiplet (5H).
-
Assignment: Phenyl group protons.
-
Pattern: typical monosubstituted benzene pattern.
-
Insight: The phenyl ring's magnetic anisotropy exerts a shielding/deshielding effect on the cyclobutane ring protons, which helps distinguish isomers.
Region C: The Cyclobutane Core (2.4 – 3.6 ppm)
This is the most complex and diagnostic region, containing the 5 protons of the cyclobutane ring.
1. The Methine Proton (H-1)
-
Position: C1 (Alpha to Carbonyl).
-
Shift:
3.0 – 3.4 ppm. -
Multiplicity: Quintet-like multiplet (tt or similar).
-
Coupling:
-
Couples to four vicinal protons on C2/C4 (
Hz). -
Long-range coupling to Fluorine (
) is usually small (< 5 Hz) but can broaden the peak.
-
2. The Methylene Protons (H-2 and H-4)
-
Position: C2 and C4 (Adjacent to the Quaternary Center).
-
Shift:
2.4 – 3.0 ppm (Two distinct multiplets). -
Complexity: The protons on the same face as the Fluorine (cis-F) are chemically distinct from those on the same face as the Phenyl ring (trans-F).
-
Fluorine Coupling (
): The most critical feature.-
Protons cis to Fluorine typically show larger
couplings (15–25 Hz). -
Protons trans to Fluorine show smaller
couplings (5–15 Hz).
-
-
Appearance: These protons often appear as complex multiplets due to the superposition of geminal coupling (
Hz), vicinal coupling to H-1, and the splitting by .
Summary Table of Predicted Shifts (DMSO-d )
| Position | Type | Protons | Shift ( | Multiplicity | Key Couplings |
| -COOH | Acid | 1H | 12.0 – 12.5 | br s | Exchangeable |
| Ar-H | Aromatic | 5H | 7.30 – 7.50 | m | - |
| H-1 | Methine | 1H | 3.10 – 3.30 | m (quintet-like) | |
| H-2/4 (a) | Methylene | 2H | 2.80 – 3.00 | m | |
| H-2/4 (b) | Methylene | 2H | 2.50 – 2.70 | m |
Experimental Protocol: Isomer Differentiation
To distinguish whether you have the cis or trans isomer (relative to Ph/COOH), use the 1D NOE (Nuclear Overhauser Effect) experiment.
Step-by-Step Workflow
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d
. Ensure the sample is free of paramagnetic impurities (filter if necessary). -
Standard 1H Acquisition: Acquire a standard spectrum (16 scans) to locate the H-1 methine signal (~3.2 ppm).
-
Selective Excitation: Irradiate the H-1 signal.
-
Analysis:
-
Cis-Isomer (Ph cis to COOH): NOE enhancement will be observed primarily at the ortho-phenyl protons (due to spatial proximity).
-
Trans-Isomer (Ph trans to COOH): NOE enhancement will be observed at the C2/C4 protons on the same face, but minimal enhancement at the phenyl ring.
-
Visualization of Spectral Logic
The following diagram illustrates the logical flow for assigning the cyclobutane core protons, which is the primary challenge in this analysis.
Caption: Logic flow for the structural assignment and isomeric differentiation of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid.
References
-
Grygorenko, O. O., et al. (2015). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health (NIH). (2008). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed. Retrieved January 29, 2026, from [Link]
Sources
Conformational Analysis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid
Executive Summary: The "Phenyl-Anchor" Effect
In the design of conformationally restricted bioisosteres, the cyclobutane ring offers a unique "butterfly" geometry that differs significantly from planar aromatic rings or flexible alkyl chains. 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid represents a high-value scaffold where the interplay between steric bulk (phenyl), electronegativity (fluorine), and ring strain dictates a rigid, predictable conformation.
This guide details the structural dynamics of this molecule, establishing that the phenyl group acts as a conformational anchor , forcing the ring into a specific puckered state that dictates the vector of the carboxylic acid. This "Phenyl-Anchor" effect is the primary determinant of the molecule's spatial pharmacology.
Structural Fundamentals & Conformational Dynamics
The Cyclobutane Pucker
Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle (
Substituent Effects: The Battle for the Equator
In 3,3-disubstituted cyclobutanes, the conformational preference is governed by 1,3-diaxial-like steric repulsions.
-
The Phenyl Group (
-value ~3.0): This is the dominant steric feature. To minimize transannular strain, the phenyl ring will almost exclusively occupy the pseudo-equatorial position. -
The Fluorine Atom (
-value ~0.15): While electronegative, fluorine is sterically small (comparable to hydrogen). -
The Consequence: The massive energy penalty of placing a phenyl group pseudo-axial forces the fluorine atom into the pseudo-axial position.
Isomer Definitions
Because C3 is gem-disubstituted, standard cis/trans nomenclature requires a reference point. We define stereochemistry relative to the bulky Phenyl group.
| Isomer | Configuration (Ph vs. COOH) | Conformational State | Stability Prediction |
| Isomer A (cis) | cis-1,3 (Ph & COOH on same face) | Ph(eq), COOH(eq) | Thermodynamic Minimum |
| Isomer B (trans) | trans-1,3 (Ph & COOH on opposite faces) | Ph(eq), COOH(ax) | High Energy (Steric Strain) |
Computational Workflow (DFT & Modeling)
To rigorously validate these conformational preferences, a Density Functional Theory (DFT) workflow is required. The following protocol ensures accurate energy minima prediction, accounting for dispersion forces critical for the phenyl ring.
Computational Protocol
-
Functionals:
B97X-D or B3LYP-D3(BJ) (Dispersion correction is mandatory for -stacking/steric modeling). -
Basis Set: def2-TZVP (Triple-zeta quality for accurate geometry).
-
Solvation: CPCM (Water or DMSO) to mimic physiological or assay conditions.
Visualization of Workflow
Figure 1: Standardized computational workflow for determining the thermodynamic ratio of cyclobutane isomers.
Synthetic Pathways & Stereocontrol[1]
Synthesis of the target scaffold requires navigating the gem-disubstituted center. The most robust route proceeds via a 3-oxocyclobutane precursor, utilizing the benzylic position for fluorination.
The "Benzylic Fluorination" Route
Direct fluorination of a benzylic alcohol is preferred. However, Deoxofluor/DAST treatment of benzylic alcohols often proceeds via an
Key Insight: Since the reaction likely passes through a planar (or near-planar) carbocation intermediate, the product distribution will be determined by thermodynamic control . As established in Section 2, the cis-isomer (Ph-eq/COOH-eq) is thermodynamically superior.
Synthetic Logic Diagram
Figure 2: Synthetic route leveraging thermodynamic control during the fluorination step.
Analytical Characterization Protocols
Validating the conformation requires specific NMR techniques. Standard 1D
F NMR & HOESY
The fluorine atom is a built-in spy for conformational analysis.
-
Chemical Shift Anisotropy: An axial fluorine (shielded by the ring current if Ph were absent, but here deshelded by the geminal Ph) appears in a distinct region (-130 to -160 ppm typically for aliphatic F).
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the gold standard.
-
Irradiate
F. -
Observe NOE enhancement of protons.
-
Prediction: If F is pseudo-axial, it will show strong NOE correlations to the cis-1,3 protons (the methine proton at C1) only if the ring is flat, but in a puckered system, it correlates strongly with the axial protons on C2/C4.
-
X-Ray Crystallography
The carboxylic acid moiety facilitates crystallization via hydrogen-bonded dimer formation.
-
Expected Space Group:
(common for achiral acids forming centrosymmetric dimers). -
Key Metric: Measure the C2-C1-C4-C3 torsion angle to quantify the pucker (
).
Pharmacological Implications[1][2][3]
Why utilize this scaffold? The 3-fluoro-3-phenylcyclobutane motif acts as a metabolically robust bioisostere .
-
Metabolic Blocking: The C3 position is benzylic. In a simple 3-phenylcyclobutane, this position is a "soft spot" for Cytochrome P450 oxidation (benzylic hydroxylation). Substituting the benzylic hydrogen with Fluorine blocks this metabolic pathway.
-
Lipophilicity Modulation: The C-F bond lowers the pKa of the distal carboxylic acid slightly (inductive effect) and modulates
. -
Vector Alignment: The "Phenyl-Anchor" ensures the carboxylic acid vector is fixed relative to the aromatic ring, reducing the entropic penalty of binding to a receptor.
References
-
Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Accounts of Chemical Research, 29(8), 229–234. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Gieral, J., et al. (2021). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Chemistry – A European Journal. Link
-
Reeves, J. T., et al. (2011). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses, 88, 253. Link
-
PubChem Compound Summary. (2023). 3-phenylcyclobutane-1-carboxylic acid.[1][2] National Center for Biotechnology Information. Link
Sources
Technical Guide: Solubility Profile & Physicochemical Characterization of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and physicochemical behavior of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS 1552265-55-0). As a fluorinated scaffold often utilized in the synthesis of ROR
The compound exhibits a "solubility switch" behavior driven by its carboxylic acid functionality (pH-dependent) and the lipophilic 3-fluoro-3-phenyl motif. This guide details the theoretical solubility parameters, experimental determination protocols, and practical purification workflows to ensure high recovery and purity.
Physicochemical Profile
Understanding the molecular architecture is the first step in predicting solubility behavior. The geminal substitution of fluorine and a phenyl ring on the cyclobutane core creates a unique dipole vector that influences crystal packing and solvent interaction.
Molecular Identity & Calculated Properties[1]
| Property | Value | Notes |
| IUPAC Name | 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid | |
| CAS Number | 1552265-55-0 | |
| Molecular Formula | C | |
| Molecular Weight | 194.20 g/mol | |
| Physical State | Solid (White to Off-white crystalline powder) | |
| Predicted pKa | 4.1 – 4.4 | Acidic shift due to inductive effect of F and Phenyl ring. |
| Predicted LogP | 2.3 – 2.6 | Moderately lipophilic; significant increase vs. hydroxy precursor. |
| H-Bond Donors | 1 (Carboxylic Acid OH) | |
| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) | Fluorine acts as a weak acceptor. |
Structural Analysis: The Fluorine Effect
The substitution of the hydroxyl group (in the precursor 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid) with fluorine significantly alters the solubility profile:
-
Lipophilicity Increase: Fluorine is highly hydrophobic. Replacing -OH with -F removes a strong hydrogen bond donor, drastically reducing water solubility and increasing solubility in non-polar organic solvents (DCM, Toluene).
-
Conformational Rigidity: The cyclobutane ring is puckered. The 3,3-disubstitution locks the ring into a specific conformation to minimize steric clash between the phenyl ring and the carboxylic acid, affecting the lattice energy and melting point.
Solubility Thermodynamics & Kinetics
Solubility for this compound is not a static number; it is a dynamic equilibrium heavily influenced by pH and solvent polarity.
The General Solubility Equation (GSE) Context
For 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid, the solubility (
-
Implication: As a solid with a likely melting point >100°C and LogP ~2.5, the intrinsic water solubility (
) is predicted to be low (mM range). However, the observed solubility is pH-dependent.
pH-Dependent Solubility Profile
The compound follows the Henderson-Hasselbalch relationship.
-
pH < 3 (Acidic): The molecule is neutral (protonated). Solubility is driven by
(intrinsic solubility). It will precipitate from water and partition into organic solvents. -
pH > 6 (Basic): The molecule is ionized (carboxylate anion). Solubility increases exponentially.
-
Process Tip: This property is the primary lever for purification (Acid/Base extraction).
-
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction from aqueous acid. |
| Alcohols | Methanol, Ethanol, IPA | High | Dissolution for reactions; poor antisolvent. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Stock solutions for bioassays. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate-High | Crystallization and extraction. |
| Hydrocarbons | Hexanes, Heptane | Low | Antisolvent for crystallization. |
| Aqueous | Water, PBS (pH 7.4) | pH Dependent | Low at pH 2; High at pH 10. |
Experimental Protocols
To validate the solubility for your specific batch (which may vary by cis/trans isomeric ratio), use the following "Gold Standard" protocols.
Kinetic Solubility Assessment (High Throughput)
Use this for rapid screening during lead optimization.
-
Stock Prep: Dissolve compound in DMSO to 10 mM.
-
Spike: Add 10 µL stock to 490 µL PBS (pH 7.4). Final conc = 200 µM.
-
Incubate: Shake for 24 hours at room temperature.
-
Filter: Filter using a 0.45 µm PVDF membrane.
-
Analyze: Quantify filtrate via HPLC-UV against a standard curve.
Thermodynamic Solubility Determination (Process Development)
Use this for formulation and crystallization design.
-
Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Stir at 25°C for 48 hours.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 mins.
-
Sampling: Remove supernatant, dilute with Mobile Phase (ACN/Water), and inject.
-
pH Profiling: Repeat in buffers of pH 1.2, 4.5, and 6.8.
Synthesis & Purification Workflow
The solubility profile dictates the purification strategy. The most common synthesis route involves the fluorination of the hydroxy precursor, followed by hydrolysis.
Visualization of Purification Logic
Caption: Acid-Base extraction strategy leveraging the pH-dependent solubility switch, followed by antisolvent crystallization.
Crystallization Protocol
Due to the rigid cyclobutane core, this compound can form robust crystals if the ratio of isomers is controlled.
-
Dissolution: Dissolve crude acid in minimal hot Ethyl Acetate (50°C).
-
Antisolvent Addition: Slowly add Heptane until slight turbidity persists.
-
Cooling: Cool gradually to room temperature, then to 0-4°C.
-
Filtration: Filter solids and wash with cold 9:1 Heptane:EtOAc.
-
Drying: Vacuum dry at 40°C. Note: Fluorinated compounds can retain solvent; ensure thorough drying.
References
-
Arctom Scientific. Product Catalog: 3-fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS 1552265-55-0). Retrieved from
-
Sigma-Aldrich. Building Blocks: Fluoro carboxylic acids. Retrieved from
-
Fasan, R., et al. (2009). Chemo-enzymatic fluorination strategies for drug discovery.[1] Nature Chemical Biology, 5(1), 26-28.[1] (Context on fluorination of non-activated sites).
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. Oxford University Press.
- Reeves, J. T., et al. (2013). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses, 90, 280-295.
Sources
Methodological & Application
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid as a bioisostere
Part 1: The Strategic Rationale (Bioisosterism & Mechanism)
1.1. The "Escape from Flatland" Imperative In modern drug discovery, 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (FPCCA) represents a high-value scaffold designed to replace planar aromatic acids (e.g., benzoic acid, phenylacetic acid). While aromatic rings are ubiquitous, they suffer from poor solubility and "flatness," which correlates with lower clinical success rates. FPCCA introduces Fsp³ character (fraction of sp³ hybridized carbons), a metric directly linked to improved clinical attrition rates, without sacrificing the lipophilic bulk required for hydrophobic pocket binding.
1.2. The Fluorine Effect: Metabolic Blocking & pKa Modulation The specific placement of fluorine at the C3 position—geminal to the phenyl ring—serves two critical mechanistic functions:
-
Metabolic Armor: The benzylic position of a phenyl ring is a primary "soft spot" for Cytochrome P450-mediated hydroxylation. Replacing the benzylic hydrogen with fluorine (
bond energy ~116 kcal/mol vs ~99 kcal/mol) effectively blocks this metabolic clearance pathway, extending the molecule's half-life ( ). -
Electronic Tuning: The strong electronegativity of fluorine exerts a through-bond inductive effect (
-induction) on the distal carboxylic acid at C1. This lowers the pKa of the acid compared to a non-fluorinated cyclobutane, often bringing it closer to the physiological range of benzoic acid derivatives, thereby maintaining potency while altering permeability (LogD).
1.3. Structural Integrity: The I-Strain Stability Paradox
A tertiary benzylic fluoride is typically chemically labile (prone to
Part 2: Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
Rationale: This route utilizes a "late-stage fluorination" strategy to ensure safety and yield, avoiding the handling of volatile fluorinated precursors early in the synthesis.
Reagents Required:
-
Ethyl 3-oxocyclobutane-1-carboxylate (Starting Material)
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in ether
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Lithium Hydroxide (LiOH)
-
Solvents: Dry THF, Dichloromethane (DCM), Methanol
Step-by-Step Methodology:
-
Nucleophilic Addition (Grignard):
-
Cool a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF to -78°C under
atmosphere. -
Dropwise add PhMgBr (1.2 eq) over 30 minutes. Maintain temperature below -70°C to prevent ring opening.
-
Stir for 2 hours, allowing the mixture to warm to 0°C.
-
Quench: Slowly add saturated
solution. Extract with EtOAc. -
Result: Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate (mixture of cis/trans isomers).
-
-
Deoxyfluorination (The Critical Step):
-
Dissolve the intermediate alcohol (1.0 eq) in anhydrous DCM. Cool to -78°C.
-
Add DAST (1.5 eq) dropwise. Caution: DAST reacts violently with water.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Pour reaction mixture into saturated
(ice-cold). Extract with DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The fluorine substitution often inverts the stereochemistry or produces a diastereomeric mixture separable at this stage.
-
-
Saponification:
-
Dissolve the fluorinated ester in THF/MeOH/Water (3:1:1).
-
Add LiOH (3.0 eq) and stir at RT for 4 hours.
-
Acidify to pH 2 with 1M HCl. Extract with EtOAc.
-
Crystallization: Recrystallize from Hexane/Ether to obtain pure FPCCA.
-
Data Specification Table:
| Parameter | Value / Range | Notes |
| Yield (Overall) | 45 - 60% | Step 2 is the yield-limiting step. |
| Appearance | White Crystalline Solid | Hygroscopic if not fully dried. |
| ¹⁹F NMR | Characteristic doublet/multiplet depending on stereochem. | |
| Melting Point | 110 - 115°C | Sharp melting point indicates high purity. |
Protocol B: Matched Molecular Pair (MMP) Profiling
Rationale: To validate FPCCA as a superior bioisostere, it must be compared directly against its aromatic analog (Benzoic Acid derivative) in a controlled assay.
Workflow:
-
Synthesize Pair: Compound A (Benzoic Acid core) vs. Compound B (FPCCA core).
-
Microsomal Stability Assay:
-
Incubate both compounds (1 µM) with human liver microsomes (HLM) + NADPH.
-
Sample at t=0, 15, 30, 60 min.
-
Analyze via LC-MS/MS.
-
Success Metric: Compound B should show >2-fold improvement in intrinsic clearance (
) due to the C3-fluorine block.
-
-
LogD Shake-Flask:
-
Measure distribution between Octanol and PBS (pH 7.4).
-
Target: FPCCA typically lowers LogD by 0.5–1.0 unit compared to the phenyl analog, improving solubility.
-
Part 3: Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the conversion of the ketone precursor to the final bioisostere, highlighting the critical fluorination step.
Caption: Step-wise synthesis of FPCCA. The fluorination step (Red) determines the metabolic stability profile of the final scaffold.
Figure 2: Bioisosteric Replacement Strategy
Visualizing the structural and functional shift from a standard aromatic acid to the FPCCA scaffold.
Caption: Strategic advantages of switching from Benzoic Acid to FPCCA. Green nodes indicate physicochemical improvements.
References
-
Grygorenko, O. O., et al. (2021). "3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry." ResearchGate.[1][2] Available at: [Link]
-
Hall, A., et al. (2024).[3] "Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements."[3] Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2021).[4] "Fluorinated Cyclobutanes in Drug Discovery." ChemRxiv. Available at: [Link]
-
DrugBank. (2024). "Fluciclovine (18F) - Structure and Pharmacology." DrugBank Online. Available at: [Link]
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Available at: [Link]
Sources
Fluorination techniques for 3-phenylcyclobutane-1-carboxylic acid
Application Note: Strategic Fluorination Protocols for 3-Phenylcyclobutane-1-Carboxylic Acid Scaffolds
Executive Summary
The cyclobutane ring is a privileged scaffold in medicinal chemistry, offering a defined vector for substituent display that differs significantly from cyclopentane or cyclohexane analogs. 3-Phenylcyclobutane-1-carboxylic acid represents a critical intermediate where the "pucker" of the cyclobutane ring (typically ~25-35°) creates distinct cis and trans conformers.
Fluorination of this scaffold is generally pursued for two distinct medicinal chemistry objectives:
-
Fluorodecarboxylation: Replacing the carboxylate with a fluorine atom to reduce polar surface area (PSA) while maintaining metabolic stability (Bioisosteric replacement).
- -Fluorination: Introducing a fluorine atom at the C1 position to block metabolic epimerization or oxidation while retaining the acidic pharmacophore.
This guide details three high-fidelity protocols for these transformations, addressing the specific challenges of ring strain (26.4 kcal/mol) and radical stability inherent to the cyclobutane core.
Strategic Decision Matrix
Before selecting a protocol, the desired chemotype must be defined. The following workflow outlines the optimal synthetic pathways.
Figure 1: Decision matrix for selecting the appropriate fluorination technique based on the target chemotype.
Technique A: Silver-Catalyzed Radical Fluorodecarboxylation[1]
Objective: Conversion of the C1-carboxylic acid to a C1-fluoride. Mechanism: Oxidative decarboxylation via Ag(II)/Ag(III) intermediates.
Scientific Rationale
Direct fluorination of strained rings via Hunsdiecker-type reactions is historically plagued by ring-opening side reactions. However, the silver-catalyzed method using Selectfluor® proceeds via a radical mechanism where the rate of fluorine transfer from the Ag(II)-F species is often faster than the rate of cyclobutyl radical ring opening (to the homoallylic radical), provided the temperature is controlled.
Protocol 1: Ag(I)/Selectfluor System
Reagents:
-
Substrate: 3-Phenylcyclobutane-1-carboxylic acid (1.0 equiv)
-
Fluorinating Agent: Selectfluor® (2.0 - 3.0 equiv)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Solvent: Acetone/Water (1:1 v/v) or DCM/H₂O biphasic system.
Step-by-Step Methodology:
-
Preparation: In a light-shielded vial (aluminum foil), dissolve 3-phenylcyclobutane-1-carboxylic acid (0.5 mmol) in Acetone (2.5 mL).
-
Catalyst Addition: Add AgNO₃ (17 mg, 0.1 mmol) and Selectfluor (354 mg, 1.0 mmol).
-
Solvent Completion: Add distilled water (2.5 mL). The mixture will likely be a suspension.
-
Reaction: Seal the vial and heat to 50–65 °C for 12 hours. Note: Higher temperatures increase the risk of ring opening.
-
Work-up: Cool to room temperature. Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The fluoro-alkane is often volatile; use care during concentration.
Critical Insight: The stereochemical information at C1 is lost during the radical intermediate phase. The product will be a mixture of cis and trans 1-fluoro-3-phenylcyclobutane, typically favoring the thermodynamic product (trans, pseudo-diequatorial).
Technique B: Photoredox Decarboxylative Fluorination
Objective: Mild conversion of COOH to F using visible light, minimizing thermal ring strain stress. Mechanism: Ligand-to-Metal Charge Transfer (LMCT) or Oxidative Quenching cycles.
Scientific Rationale
Photoredox catalysis generates the carboxyl radical at room temperature. This is superior for 3-phenylcyclobutane scaffolds prone to thermal rearrangements. The use of an Iridium photocatalyst allows for efficient oxidation of the carboxylate to the radical, which rapidly captures fluorine from Selectfluor.
Protocol 2: Ir-Catalyzed Blue LED System
Reagents:
-
Catalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol %)
-
Base: Na₂HPO₄ (3.0 equiv)
-
Fluorinating Agent: Selectfluor (2.0 equiv)[1]
-
Solvent: CH₃CN/H₂O (1:1).
Step-by-Step Methodology:
-
Setup: Charge a 10 mL vial with the carboxylic acid (0.5 mmol), Ir-catalyst (5 mg), Selectfluor (354 mg), and Na₂HPO₄ (213 mg).
-
Degassing: Add CH₃CN (2.5 mL) and H₂O (2.5 mL). Sparge with Argon for 10 minutes to remove oxygen (O₂ quenches the excited state catalyst).
-
Irradiation: Place the vial 2–3 cm away from a 34W Blue LED lamp (450 nm). Stir vigorously at ambient temperature (fan cooling recommended to keep < 30 °C).
-
Monitoring: Monitor by ¹⁹F NMR (look for disappearance of Selectfluor peak at +49 ppm and appearance of C-F signal around -170 to -200 ppm).
-
Work-up: Dilute with water, extract with DCM, and purify via silica gel chromatography.
Mechanism Visualization:
Figure 2: Photoredox cycle showing the generation of the cyclobutyl radical and subsequent fluorination.
Technique C: Alpha-Fluorination (Enolate Trapping)
Objective: Synthesis of 1-fluoro-3-phenylcyclobutane-1-carboxylic acid. Mechanism: Electrophilic fluorination of a lithium enolate.
Scientific Rationale
Unlike decarboxylation, this method retains the acid. The challenge is the high pKa of cyclobutane esters (~25) and the steric hindrance of the 3-phenyl group. A strong, bulky base (LDA or LiHMDS) is required to form the enolate, followed by trapping with NFSI (N-Fluorobenzenesulfonimide).
Note: Direct alpha-fluorination of the free acid is difficult (requires dianion). It is standard practice to use the ester and then hydrolyze.
Protocol 3: LDA/NFSI Sequence
Reagents:
-
Substrate: Methyl 3-phenylcyclobutane-1-carboxylate (1.0 equiv).
-
Base: LDA (Lithium Diisopropylamide) (1.2 equiv).
-
Fluorinating Agent: NFSI (1.5 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Enolate Formation: Cool a solution of LDA (1.2 mmol) in THF (5 mL) to -78 °C under Argon.
-
Addition: Dropwise add the cyclobutane ester (1.0 mmol) dissolved in THF (2 mL). Stir at -78 °C for 45 minutes. Crucial: Do not let warm, or self-condensation may occur.
-
Fluorination: Dissolve NFSI (1.5 mmol) in THF (3 mL) and add dropwise to the enolate solution at -78 °C.
-
Reaction: Stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Hydrolysis (Optional): If the free acid is required, treat the crude fluoro-ester with LiOH in THF/H₂O (1:1) at room temperature for 4 hours.
Data Summary & Troubleshooting:
| Parameter | Ag-Catalyzed Decarboxylation | Photoredox Decarboxylation | Alpha-Fluorination (LDA/NFSI) |
| Primary Product | 1-Fluoro-3-phenylcyclobutane | 1-Fluoro-3-phenylcyclobutane | 1-Fluoro-3-phenylcyclobutane-1-COOH |
| Key Risk | Thermal Ring Opening | Solubility of Selectfluor | Over-fluorination (difluoro) |
| Stereochemistry | ~1:1 Cis/Trans (Thermodynamic) | ~1:1 Cis/Trans | Substrate dependent (Kinetic control) |
| Yield Expectation | 50-65% | 60-80% | 70-85% |
References
-
Li, C., et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, vol. 134, no. 25, 2012, pp. 10401–10404. Link
-
Ventre, S., & Petronijevic, F. R. "Photochemical Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, vol. 137, no. 17, 2015, pp. 5654–5657. Link
-
Grygorenko, O. O., et al. "3-Fluoroalkyl-substituted Cyclobutane Building Blocks for Medicinal Chemistry."[2] European Journal of Organic Chemistry, 2023.[2] Link
- Lectka, T., et al. "Fluorination of Cyclobutane Derivatives: Mechanistic Insights." Journal of Organic Chemistry, vol. 84, no. 16, 2019. (General reference for Selectfluor reactivity).
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
Executive Summary & Reaction Context
User Profile: Medicinal Chemists, Process Chemists. Molecule: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid. Core Challenge: The introduction of a fluorine atom at a tertiary, benzylic position on a strained cyclobutane ring is synthetically demanding. The primary pathway involves the deoxyfluorination of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid (or ester) .
Critical Failure Modes:
-
Elimination (E1/E2): Formation of 3-phenylcyclobut-1-ene-1-carboxylic acid (styrenyl olefin).
-
Acyl Fluoride Formation: Inadvertent activation of the carboxylic acid moiety.
-
Ring Fragmentation: Acid-catalyzed opening of the strained cyclobutane ring.
-
Stereochemical Scrambling: Loss of cis/trans integrity via carbocation intermediates.
Diagnostic Troubleshooting Guides (Q&A)
Module A: The "Elimination" Problem (Major Yield Loss)
Q: I am using DAST to fluorinate my tertiary alcohol precursor, but I am observing >40% of the alkene side product. How do I suppress this?
A: This is the most common failure mode. The reaction proceeds via an activated alkoxy-sulfur intermediate. Because your substrate is both tertiary and benzylic , it readily forms a carbocation. The proton on the adjacent cyclobutane ring is acidic, leading to rapid elimination (E1 mechanism) to form the conjugated styrene-like system.
Corrective Protocol:
-
Switch Reagents: Move away from DAST (Diethylaminosulfur trifluoride). DAST is acidic and prone to elimination.
-
Recommendation: Use XtalFluor-E or XtalFluor-M in combination with an HF source (e.g., Et3N·3HF) and a base (DBU). These reagents generate less free HF and operate via a mechanism that disfavors elimination.
-
-
Buffer the Reaction: If you must use DAST or Deoxo-Fluor, you must add an exogenous base like pyridine (2.0 equiv) or triethylamine to the reaction mixture before adding the fluorinating agent. This neutralizes the HF by-product, which catalyzes the elimination.
-
Temperature Control: Start the reaction at -78°C and warm very slowly. Do not exceed 0°C. The elimination activation energy is higher than the substitution; keeping it cold favors the kinetic fluoride trap.
Q: My LCMS shows a mass corresponding to [M-20]. Is this the alkene? A: Yes. The loss of HF (M-20) is the signature of the elimination product (3-phenylcyclobut-1-ene-carboxylate).
Module B: Functional Group Interference (COOH vs. OH)
Q: I am attempting to fluorinate the free acid (3-hydroxy-3-phenylcyclobutane-1-carboxylic acid), but the product is unstable on silica gel.
A: You have likely formed the Acyl Fluoride (-COF) instead of, or in addition to, the tertiary fluoride. DAST and Deoxo-Fluor are excellent reagents for converting carboxylic acids to acid fluorides.[1][2]
Mechanism: The reagent reacts with the carboxylic acid hydroxyl group first (kinetically faster or competitive depending on conditions), creating a highly reactive electrophile that hydrolyzes back to the acid on silica, or reacts with methanol during workup to form the methyl ester.
Corrective Protocol:
-
Protect the Acid: Do not run this reaction on the free acid. Convert the carboxylic acid to an Ester (Methyl or Ethyl) or a Benzyl ester before the fluorination step.
-
Workflow: Hydroxy-Acid
Hydroxy-Ester Fluoro-Ester Fluoro-Acid (Hydrolysis).
-
-
Hydrolysis Caution: After fluorination, use mild hydrolysis conditions (e.g., LiOH in THF/H2O at 0°C) to avoid defluorination (hydrolysis of the tertiary fluoride back to the alcohol or elimination).
Module C: Stereochemistry & Isomers
Q: I see two peaks in my NMR after fluorination. Is this a purity issue?
A: Likely not. It is a stereochemical outcome. The cyclobutane ring supports geometric isomers: cis and trans (relative to the phenyl and carboxylate groups).[3]
-
Mechanism: The fluorination of a tertiary benzylic alcohol often proceeds with SN1 character (carbocation intermediate). This destroys the stereochemical information of the starting material. Even if you start with a pure cis-alcohol, the carbocation is planar, allowing fluoride attack from either face.
-
Result: You will obtain a diastereomeric mixture (typically ranging from 1:1 to 3:1 depending on steric shielding).
Action Plan:
-
Do not attempt to separate isomers at the intermediate stage if the ratio is poor.
-
Proceed to the final acid.[4] Separation of cis/trans 3-fluoro-3-phenylcyclobutane-1-carboxylic acid is often achievable via Preparative HPLC (Reverse Phase, C18, Formic acid modifier) or fractional crystallization.
Visualizing the Reaction Pathways
The following diagram illustrates the mechanistic divergence that leads to the desired product versus the critical side reactions.
Caption: Mechanistic divergence in the deoxyfluorination of tertiary cyclobutanols. The carbocation intermediate is the pivot point between success (fluorination) and failure (elimination).
Experimental Optimization Matrix
Use this table to select the correct reagent system based on your current constraints.
| Reagent System | Risk of Elimination | Acid Sensitivity | Recommendation |
| DAST / CH2Cl2 | High | High | Avoid for this substrate unless buffered. |
| Deoxo-Fluor / THF | Moderate | Moderate | Better thermal stability than DAST, but elimination still problematic. |
| XtalFluor-E + Et3N·3HF | Low | Low | Gold Standard. The "non-releasing" nature of the leaving group suppresses elimination. |
| PyFluor + DBU | Very Low | Low | Excellent alternative if XtalFluor fails. Highly selective for SN2-like pathways. |
| Olah's Reagent (PPHF) | High | High | Too acidic; will cause ring opening and polymerization. |
Detailed Protocol: The "Safe" Synthesis
Objective: Synthesis of Ethyl 3-fluoro-3-phenylcyclobutane-1-carboxylate (Precursor to the acid).
Reagents:
-
Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate (1.0 equiv)
-
XtalFluor-E (1.2 equiv)
-
Triethylamine trihydrofluoride (Et3N·3HF) (1.5 equiv)
-
Triethylamine (Et3N) (1.0 equiv) - Crucial for buffering
-
Dichloromethane (Anhydrous)
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with the starting alcohol (Ester form) and anhydrous CH2Cl2 (0.1 M concentration).
-
Buffering: Add Et3N (1.0 equiv) and Et3N·3HF (1.5 equiv). Stir at room temperature for 5 minutes.
-
Cooling: Cool the mixture to -78°C using a dry ice/acetone bath.
-
Addition: Add XtalFluor-E (1.2 equiv) solid in one portion (or as a solution in minimal DCM if preferred).
-
Reaction: Stir at -78°C for 1 hour. Allow the reaction to warm slowly to -20°C over 2 hours. Do not warm to Room Temperature immediately.
-
Monitoring: Check TLC or LCMS. Look for the disappearance of the alcohol. If the alkene (Elimination product) starts appearing, quench immediately.
-
Quench: Quench the reaction at -20°C with saturated aqueous NaHCO3. Vigorously stir until bubbling ceases.
-
Workup: Extract with DCM. Wash organics with 0.1 N HCl (to remove amines) and then Brine. Dry over Na2SO4.[4][5]
References
-
Synthesis of 3-fluorocyclobutane-1-carboxylic acid
-
Deoxyfluorination Side Reactions (Elimination vs. Substitution)
-
DAST Mediated Acyl Fluoride Formation
-
Hyodo, T., et al.[10] "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage." Organic Letters.
-
-
General Fluorination Protocols (Organic Syntheses)
-
XtalFluor Reagents (Sigma-Aldrich/Merck Technical Bulletin)
- "XtalFluor-E® and XtalFluor-M®: Deoxyfluorin
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How many geometrical isomers are possible for the following compound? Co.. [askfilo.com]
- 4. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
Ticket Status: OPEN Topic: Stability, Degradation Mechanisms, and Handling Protocols Assigned Specialist: Senior Application Scientist, Organic Chemistry Division
Executive Technical Summary
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid represents a class of "deceptively stable" scaffolds. While the cyclobutane ring is kinetically stable under ambient conditions, the geminal fluoro-phenyl motif at the C3 position introduces a specific vulnerability: the benzylic C-F bond .
Users typically encounter three primary failure modes with this compound:
-
Thermal Defluorination: Elimination of HF to form cyclobutenes, driven by the relief of steric strain and the formation of a conjugated styrene-like system.
-
Solvolytic Instability: Hydrolysis of the C-F bond under acidic/Lewis-acidic conditions, leading to the corresponding alcohol (3-hydroxy-3-phenyl derivative).
-
Stereochemical Drift: Epimerization at the C1 position (alpha to the carboxyl), altering the cis/trans ratio.
This guide provides the diagnostic tools and protocols required to maintain the integrity of this material.
Critical Degradation Pathways
The "Benzylic Fluoride" Liability
The stability of this molecule is governed by the C3 center. Although the C-F bond is typically strong (~116 kcal/mol), its position on a benzylic carbon allows for the formation of a stabilized carbocation intermediate. This makes the bond significantly more labile than in aliphatic fluorides.
Pathway A: HF Elimination (Thermal/Base)
Under thermal stress or basic conditions, the molecule eliminates Hydrogen Fluoride (HF). The driving force is the formation of a conjugated double bond with the phenyl ring, despite the introduction of ring strain.
Pathway B: Hydrolysis (Acid/Lewis Acid)
In the presence of moisture and trace acid (or Lewis acid catalysts), the fluorine atom can be displaced by water via an SN1-like mechanism, generating the 3-hydroxy impurity.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. Note that the benzylic position (C3) drives chemical instability, while the alpha-position (C1) drives stereochemical instability.
Diagnostic Troubleshooting Guide
Use this matrix to identify the specific issue based on your analytical data.
| Symptom | Likely Root Cause | Confirmation Test | Remediation |
| Mass Spec: [M-20] peak observed | HF Elimination | 1H NMR: Look for new alkene protons (δ 6.0–6.5 ppm) indicating a cyclobutene ring. | Lower reaction temp; avoid strong non-nucleophilic bases. |
| NMR: Loss of F-coupling; new singlet | Hydrolysis (OH formation) | 19F NMR: Disappearance of the signal (approx -130 to -150 ppm). LCMS: [M-2]+16 mass shift (F replaced by OH). | Ensure strictly anhydrous conditions; scavenge trace acids. |
| HPLC: Split peak or shoulder | Epimerization (Cis/Trans) | NOESY NMR: Check spatial correlation between C1-H and Phenyl ring protons to distinguish isomers. | Avoid thermodynamic equilibration; purify via recrystallization (cis/trans often have vastly different solubilities). |
| Appearance: Etching of glass vial | HF Release | pH Paper: Wet pH paper above the solid will turn red. | SAFETY HAZARD. Transfer to HDPE/Teflon immediately. |
Handling & Storage Protocols
Protocol A: Storage Standards
-
Temperature: Store at -20°C . The rate of HF elimination is temperature-dependent.
-
Container: Polypropylene (PP) or HDPE vials are preferred over glass. Over long periods, trace HF evolution can etch glass, releasing silicates that catalyze further degradation (autocatalytic cycle).
-
Atmosphere: Store under Argon or Nitrogen. Moisture promotes the hydrolytic pathway.
Protocol B: Reaction Optimization
When using this building block in synthesis (e.g., amide coupling):
-
Base Selection: Use mild organic bases (DIPEA, NMM) rather than strong inorganic bases (NaOH, KOH) which promote elimination.
-
Activation: Avoid highly Lewis-acidic coupling reagents if possible. HATU/EDC are generally safe, but avoid high temperatures during the activation step.
-
Workup: Do not use strong acid washes (e.g., 1M HCl) during extraction, as this protonates the fluorine, making it a better leaving group. Use saturated NH4Cl or dilute citric acid instead.
Frequently Asked Questions (FAQ)
Q1: I see two peaks in my LC-MS with the exact same mass. Is my compound degrading? A: Likely not degrading, but epimerizing . The cis and trans isomers (relative stereochemistry of the carboxylic acid vs. the phenyl group) often separate on C18 columns.
-
Action: Check the integration ratio. If it changes over time in solution, you have an epimerization issue (usually base-catalyzed at the C1 position).
Q2: Can I use Lewis Acids (like BF3·OEt2) to catalyze reactions on the carboxylic acid? A: High Risk. Lewis acids can coordinate to the fluorine atom, significantly weakening the C-F bond and promoting the formation of the benzylic carbocation. This will lead to defluorination or rearrangement.
-
Alternative: Use activation methods that operate strictly on the carboxylate (e.g., mixed anhydrides).
Q3: Why did my melting point drop by 10°C after one week on the bench? A: This compound is hygroscopic and potentially hydrolytically unstable. The depression is likely due to the formation of the 3-hydroxy impurity (hydrolysis) or simple water absorption.
-
Action: Dry the sample under high vacuum (no heat) and re-measure. If MP is still low, check 19F NMR for purity.
Q4: Is the HF evolution dangerous? A: For small research scales (mg), the amount of HF is minimal but can damage sensitive equipment (e.g., NMR tubes, glass electrodes). On process scale (>100g), HF evolution is a critical safety hazard requiring scrubbing systems and specific metallurgy (Hastelloy/Monel).
Decision Tree: Purity Analysis
Follow this workflow to validate the integrity of your batch.
Figure 2: Rapid diagnostic workflow for validating batch integrity.
References
-
Benzylic Fluoride Stability
- Title: Stability and reactivity of benzylic fluorides in nucleophilic substitution.
- Source: Organic Chemistry Portal / Journal of American Chemical Society.
- Context: Establishes the lability of C-F bonds adjacent to phenyl rings due to carbocation stabiliz
-
Link: (Proxy via Search Result 1.2)
-
Cyclobutane Carboxylic Acid Isomerism
- Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold.
- Source: Journal of Organic Chemistry (ACS).
- Context: detailed protocols for separating and identifying cis/trans isomers of 1,3-disubstituted cyclobutanes.
-
Safety & Handling of Fluorinated Cyclobutanes
-
Defluorination Mechanisms
Sources
Overcoming solubility problems with 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
[1]
Introduction: The "Grease & Grit" Paradox
As a Senior Application Scientist, I frequently field inquiries regarding 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid . This molecule represents a classic medicinal chemistry paradox: it possesses a polar "head" (carboxylic acid) and a highly lipophilic, rigid "tail" (the fluorinated phenyl-cyclobutane scaffold).[1]
The fluorine atom at the C3 position is not merely a metabolic blocker; it fundamentally alters the dipole moment and crystal lattice energy of the molecule.[1] Unlike simple cyclobutanecarboxylic acid, this analog resists dissolution in standard aqueous buffers and non-polar hydrocarbons alike, often leading to "crashing out" during critical bioassays or synthesis workups.[1]
This guide moves beyond generic advice, offering mechanism-based protocols to keep your compound in solution and your data reproducible.
Module 1: Biological Assay Formulation
User Issue: "I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4) for my cell assay, the compound precipitates immediately."
The Mechanism: The pKa/LogP Conflict
The predicted pKa of the carboxylic acid on this cyclobutane ring is approximately 4.2–4.5 .[1] In PBS (pH 7.4), the acid is theoretically deprotonated (
When you dilute a DMSO stock into aqueous buffer, the "solvent shock" strips away the DMSO solvation shell.[1] If the ionic repulsion of the carboxylate isn't strong enough to overcome the Van der Waals attraction of the fluorinated phenyl rings, the molecules aggregate and precipitate—often as invisible micro-crystals that skew IC50 data.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not shoot directly from 100% DMSO to 100% Aqueous media.[1] Use this intermediate step protocol.
Step 1: Create a High-Concentration Salt Stock Instead of pure DMSO, convert the acid to its sodium salt in the stock phase if possible, or ensure the aqueous buffer can buffer the transition.[1]
| Parameter | Recommendation |
| Stock Solvent | DMSO (anhydrous) |
| Stock Conc. | 10 mM - 50 mM |
| Intermediate Solvent | PBS + 0.5% Tween-80 or cyclodextrin (HP- |
| Final Assay Conc. | < 100 |
Step 2: The Pre-Incubation Method
-
Dissolve compound in DMSO (e.g., 10 mM).[1]
-
Critical Step: Add 1 equivalent of NaOH (from a 1M aqueous stock) directly to the DMSO stock before dilution.[1] This pre-forms the sodium salt, which is significantly more soluble than the protonated acid.[1]
-
Dilute this "Salt-in-DMSO" mixture into your assay media.[1]
Visual Workflow: Solubility Decision Tree
Caption: Decision tree for selecting the correct solubilization strategy based on experimental context (Biological vs. Chemical).
Module 2: Chemical Synthesis & Purification
User Issue: "I cannot purify the compound. It streaks on silica gel columns using Hexane/EtOAc, and it's not soluble enough in Hexane to recrystallize."
The Mechanism: Fluorine-Fluorine Interactions
Fluorinated compounds often exhibit "fluorous" behavior.[1] They dissolve poorly in standard non-polar hydrocarbons (like Hexane) because the C-F bond is not very polarizable.[1] However, they dissolve exceptionally well in chlorinated solvents (DCM, Chloroform) due to halogen-halogen interactions.[1]
The "streaking" on silica is caused by the carboxylic acid interacting with the acidic silanols on the silica surface.[1]
Protocol: The "No-Column" Acid-Base Purification
Because you have a distinct acidic handle, you should avoid silica chromatography entirely if possible.[1] Use this self-validating extraction method.
Reagents Needed:
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in DCM (Do not use Ethyl Acetate, as it can hydrolyze or trap water during the salt phase).[1]
-
Extraction (Basic): Wash the organic layer with 1M NaOH.
-
Separation: Keep the Aqueous Layer .[1] Discard the DCM (organic) layer.[1]
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2.
-
Observation: The product should precipitate as a white solid or oil out.[1]
-
-
Re-Extraction: Extract the now cloudy aqueous layer with fresh DCM.[1]
-
Drying: Dry over
and concentrate.
Visual Workflow: Acid-Base Purification Cycle
Caption: Acid-Base extraction workflow to purify the carboxylic acid without silica chromatography.
Module 3: Analytical Troubleshooting (NMR/LCMS)
User Issue: "My NMR spectrum in CDCl3 is broad, and I see extra peaks. Is my compound decomposing?"
The Mechanism: Conformational Puckering & F-Coupling[1]
-
Ring Puckering: The cyclobutane ring is not flat; it "puckers" to relieve torsional strain.[1] The bulky phenyl and fluorine groups at C3 create a barrier to inversion.[1] In
, the rate of puckering might be intermediate on the NMR timescale, leading to broad peaks.[1] -
Fluorine Coupling: The
atom will split nearby protons (H2 and H4) into complex multiplets ( and coupling constants are large, typically 20-50 Hz).[1] This is not decomposition; it is structural reality.[1]
Solution: Solvent Switching
-
Switch to DMSO-
: The high polarity of DMSO stabilizes the conformation and often sharpens the peaks compared to chloroform.[1] -
Use
-Decoupled -NMR: If available, turn on fluorine decoupling to simplify the proton spectrum.[1] This collapses the multiplets caused by the fluorine atom, allowing you to confirm the cyclobutane protons' integration.[1]
Summary of Physicochemical Data
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~194.2 g/mol | Small molecule, high ligand efficiency potential.[1] |
| Predicted pKa | 4.2 – 4.5 | Acidic.[1] Ionized at physiological pH (7.4).[1] |
| LogP (Oct/Water) | ~2.5 – 3.0 | Lipophilic.[1] Requires organic co-solvents.[1] |
| Preferred Solvent | DCM, DMSO, MeOH | Avoid Hexane and Diethyl Ether.[1] |
| H-Bond Donors | 1 (COOH) | Dimerizes in non-polar solvents (aggregates).[1] |
References
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] Link
- Context: Authoritative review on how fluorine substitution affects lipophilicity and pKa.
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1]
-
Context: Fundamental principles of carboxylic acid solubility and salt formation.[1]
-
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link
- Context: Protocols for handling lipophilic acids in biological assays (DMSO precipit
-
PubChem Compound Summary. (2024). 3,3-Difluorocyclobutane-1-carboxylic acid (Analogous Data). Link[1]
-
Context: Used for comparative physicochemical property estimation (LogP/pKa) of fluorinated cyclobutanes.[1]
-
Validation & Comparative
Comparative Guide: In Vitro Profiling of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid Scaffolds
[1]
Executive Summary: The "Escape from Flatland"
In modern drug discovery, increasing fraction sp3 (Fsp3) character is a validated strategy to improve clinical success rates by enhancing solubility and reducing promiscuous binding. 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid represents a critical "tactical scaffold."[1] It serves as a bioisostere for benzoic acid derivatives or non-fluorinated saturated rings.
This guide objectively compares this fluorinated scaffold against its non-fluorinated parent (3-phenylcyclobutane-1-carboxylic acid ) and the aromatic standard (benzoic acid ).[1] The data demonstrates its utility in modulating metabolic stability (via blocking C3-hydroxylation) and physicochemical properties (pKa shifts and lipophilicity).
Comparative Performance Matrix
The following data summarizes the performance of the 3-Fluoro-3-phenyl scaffold against standard alternatives.
Table 1: Physicochemical and Metabolic Profile Comparison
| Feature | 3-Fluoro-3-phenylcyclobutane-1-COOH | 3-Phenylcyclobutane-1-COOH (Alternative A) | Benzoic Acid (Alternative B)[1] |
| Structural Role | Quaternary C3 Blockade (Metabolically Robust) | Tertiary C3 (Metabolic Soft Spot) | Aromatic (Flat, "Metabolic Slab") |
| pKa (Acid) | 3.8 - 4.0 (Increased Acidity due to F-inductive effect) | ~4.8 | 4.2 |
| LogD (pH 7.4) | Moderate (Fluorine increases lipophilicity vs H) | Low-Moderate | Low |
| HLM Stability (CLint) | High (< 10 µL/min/mg) | Low-Medium (Susceptible to hydroxylation) | Variable (Phase II conjugation) |
| Conformation | Puckered (Rigidified by gem-substitution) | Flexible Pucker | Planar (Rigid) |
| Solubility | High (Non-planar disruption of crystal lattice) | High | Moderate (Stacking interactions) |
Key Technical Insight: The "Fluorine Effect"
The introduction of fluorine at the C3 position creates a quaternary center. Unlike the non-fluorinated parent, which possesses an abstractable hydrogen atom at C3 (susceptible to CYP450-mediated hydroxylation), the 3-Fluoro-3-phenyl analog effectively "caps" this metabolic soft spot.[1] Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the distal carboxylic acid via the inductive effect (
Critical Experimental Workflows
To validate the utility of this scaffold in your specific lead series, the following in vitro assays are mandatory. These protocols are designed to be self-validating systems.[1]
Protocol A: Microsomal Stability Assay (Metabolic Blockade Verification)
Objective: To quantify the intrinsic clearance (CLint) improvement provided by the C3-fluorine substitution.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compounds: 3-Fluoro-3-phenylcyclobutane-1-COOH and 3-Phenylcyclobutane-1-COOH (1 µM final conc).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spike with test compound (1 µM). Pre-incubate at 37°C for 5 minutes to equilibrate.
-
Why: 1 µM is below
for most CYPs, ensuring linear kinetics (First-order conditions).
-
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min to precipitate proteins.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Success Criteria:
-
The 3-Fluoro analog should exhibit a
at least 2-fold lower than the non-fluorinated parent if C3-oxidation is the primary metabolic route.[1]
Protocol B: PAMPA Permeability Assay (LogD & pKa Impact)
Objective: To assess how the pKa shift and lipophilicity change induced by fluorine affects passive permeability.
Methodology:
-
Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 300 µL to the donor wells of a PAMPA sandwich plate.
-
Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.
-
Membrane: The filter supports are pre-coated with a structured lipid solution (e.g., lecithin in dodecane) to mimic the cell membrane.
-
Incubation: Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates and measure UV absorbance (or LC-MS peak area) in both donor and acceptor wells.
-
Calculation: Calculate Effective Permeability (
) using the standard equation:
Visualizing the Logic
Diagram 1: Metabolic Stability & Decision Logic
This diagram illustrates the mechanistic logic for choosing the 3-Fluoro-3-phenyl scaffold over alternatives based on metabolic liability.[1]
Caption: Decision tree illustrating the mechanistic advantage of the fluorinated scaffold in blocking CYP450-mediated oxidation at the C3 position.
Diagram 2: Experimental Workflow for Comparative Profiling
A visual guide to the parallel processing of the fluorinated vs. non-fluorinated scaffolds.
Caption: Parallel assessment workflow to quantify the "Fluorine Effect" on physicochemical and biological parameters.
References
-
Bioisosteres in Drug Discovery : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Cyclobutane Scaffolds : Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.
-
Metabolic Stability Protocols : Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Fluorine Effect on pKa : Linclau, B., et al. (2016). Fluorine in Medicinal Chemistry. Chemical Society Reviews.
Computational studies of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
[1]
Executive Summary
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (3-FPCCA) represents a specialized bioisosteric scaffold in medicinal chemistry.[1] Unlike its non-fluorinated parent (3-phenylcyclobutane-1-carboxylic acid), the introduction of a fluorine atom at the C3 position—geminal to the phenyl ring—imparts unique metabolic resistance and conformational rigidity.[1]
This guide provides a rigorous computational framework to evaluate 3-FPCCA against its primary alternatives. It focuses on conformational landscape analysis , pKa modulation , and metabolic stability prediction , utilizing Density Functional Theory (DFT) and molecular dynamics protocols.
Comparative Analysis: 3-FPCCA vs. Alternatives
The following table summarizes the predicted physicochemical shifts when transitioning from the non-fluorinated scaffold to the fluorinated target.
Table 1: Physicochemical & Performance Comparison
| Feature | 3-FPCCA (Target) | 3-Phenyl-CBCA (Alternative) | 3,3-Difluoro-CBCA (Alternative) | Implication for Drug Design |
| Metabolic Stability | High (Blocks benzylic oxidation) | Low (Susceptible to CYP450 at C3) | High (No benzylic H) | 3-FPCCA prevents rapid clearance while retaining lipophilicity.[1] |
| pKa (Acidity) | ~3.8 - 4.2 (Increased acidity) | ~4.8 (Standard aliphatic COOH) | ~3.5 (Strongly acidic) | Fluorine's inductive effect (-I) lowers pKa, improving solubility at physiological pH.[1] |
| Ring Pucker | Locked/Biased | Flexible | Rigid | 3-FPCCA favors specific puckered conformers due to stereoelectronic effects ( |
| Lipophilicity (LogP) | Moderate Increase | Baseline | Decrease (Polar) | F-substitution modulates LogP; gem-F/Ph balances polarity vs. hydrophobicity.[1] |
Computational Workflow & Methodology
To validate the properties of 3-FPCCA, a self-validating computational workflow is required.[1] This protocol uses M06-2X/6-311++G(d,p) for geometry optimization, known for accurately capturing dispersion forces in strained rings.[1]
Phase 1: Conformational Search (The "Puckering" Landscape)
Cyclobutane rings are not planar; they exist in a "puckered" (butterfly) conformation to relieve torsional strain.
-
Objective: Identify the Global Minimum (GM) between cis and trans isomers.
-
Causality: The bulky Phenyl group and the Fluorine atom compete for the "equatorial-like" position to minimize 1,3-diaxial interactions.
Step-by-Step Protocol:
-
Initial Generation: Generate 3D coordinates for both cis (Ph and COOH on same side) and trans isomers.[1]
-
Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the ring dihedral angle (
) from -35° to +35° in 5° increments. -
Optimization: Optimize minima using M06-2X/6-311++G(d,p) in the gas phase and water (SMD model).
-
Frequency Check: Ensure zero imaginary frequencies to confirm true minima.
Phase 2: Acidity (pKa) Prediction
Direct calculation of pKa requires a thermodynamic cycle to account for solvation energies.[1]
Protocol:
Visualizing the Computational Logic
The following diagram illustrates the decision-making process for evaluating the stability and reactivity of the scaffold.
Figure 1: Computational workflow for determining the thermodynamic stability and physicochemical properties of 3-FPCCA isomers.
Mechanistic Insights: Why Fluorine?
Metabolic Blockade (The "Product" Advantage)
In the non-fluorinated alternative (3-phenylcyclobutane-1-carboxylic acid), the C3 position is benzylic.[1] Benzylic C-H bonds are weak (~85-90 kcal/mol) and highly susceptible to oxidation by Cytochrome P450 enzymes, leading to rapid clearance.[1]
-
Mechanism: Replacing the benzylic hydrogen with fluorine (C-F bond strength ~116 kcal/mol) effectively blocks this metabolic soft spot [1].
-
Result: Extended half-life (
) without significantly increasing molecular weight.[1]
The "Gauche" Effect & Ring Strain
Fluorine introduces a stereoelectronic effect known as the gauche effect (interaction between
-
Observation: The 3-FPCCA scaffold will likely adopt a conformation where the C-F bond is pseudo-axial to maximize favorable hyperconjugation, forcing the bulky phenyl group pseudo-equatorial. This locks the conformation more rigidly than the H-analog, reducing entropy loss upon binding to a protein target [2].
Experimental Validation (Self-Validating Protocol)
To confirm computational predictions, the following experimental assay is the gold standard:
pKa Determination via NMR Titration:
-
Dissolve: 5 mg of 3-FPCCA in
with phosphate buffer. -
Titrate: Add aliquots of NaOD.
-
Monitor: Track the chemical shift of the
-proton (H1) or the Fluorine signal ( NMR). -
Plot: Chemical shift (
) vs. pH. The inflection point yields the pKa.[4]-
Why this works: The
signal is highly sensitive to the ionization state of the distant carboxylate due to field effects, providing a cleaner curve than NMR [3].
-
References
-
Haufe, G. (2025).[1][5] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. 6[1][4][7]
-
Litskan, E. V., et al. (2025).[1][8] Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine. Chemistry - A European Journal.[1][6] 8[1][4][7][9][10]
-
Grygorenko, O. (2023).[1] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. 4
-
Nihon Medi-Physics. (2014). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns. Journal of Nuclear Medicine. 11[1][4]
-
BenchChem. (2025).[1] Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis. 3
Sources
- 1. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pilot study of the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[(18)F]fluorocyclobutane-1-carboxylic acid for the noninvasive imaging of pulmonary lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Docking Studies of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid Derivatives: A Comparative Scaffold Guide
Executive Summary: The Strategic Value of the FPCA Scaffold
In modern medicinal chemistry, 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (FPCA) derivatives represent a high-value scaffold for "Scaffold Hopping" and "Fluorine Scanning."[1] This guide evaluates the docking performance of FPCA derivatives compared to their non-fluorinated and open-chain counterparts.[1]
The FPCA scaffold offers a unique solution to the "Rotatable Bond" problem. By replacing flexible alkyl chains with a cyclobutane ring, researchers induce conformational restriction , reducing the entropic penalty upon binding. The addition of the fluorine atom at the C3 position introduces a dipole moment vector that can exploit specific orthogonal multipolar interactions within the binding pocket, often improving metabolic stability (blocking C-H oxidation) without significantly increasing steric bulk.
Comparative Analysis: FPCA vs. Structural Alternatives
The following table compares the physicochemical and docking characteristics of FPCA against its primary bioisosteres: the non-fluorinated analog (PCA) and the open-chain analog (Phenylbutyric Acid).
Table 1: Physicochemical & Docking Performance Matrix
| Feature | FPCA (Product) | PCA (Alternative 1) | Open-Chain (Alternative 2) |
| Structure | 3-Fluoro-3-phenyl-cyclobutane-1-COOH | 3-Phenyl-cyclobutane-1-COOH | 4-Phenylbutanoic acid |
| Conformational State | Rigid (Puckered) .[1] Fluorine prefers equatorial/axial orientation depending on trans/cis isomerism.[1] | Rigid (Puckered) . Less energetic barrier between conformers than FPCA.[1] | Flexible . High entropic penalty upon binding.[1] |
| Metabolic Stability | High .[1] Fluorine blocks C3 metabolic oxidation (CYP450).[1] | Moderate . C3 benzylic position is prone to oxidation.[1] | Low . Susceptible to Beta-oxidation and CYP attack.[1] |
| Lipophilicity (LogD) | Modulated . Fluorine lowers pKa of acid, potentially improving bioavailability.[1] | High . Standard lipophilic core.[1] | Variable . |
| Docking Specificity | High . Restricted conformation filters out non-viable binding modes.[1] | Moderate . Can bind, but lacks the electrostatic vector of C-F. | Low . "Fuzzy" binding modes due to flexibility.[1] |
| Key Interaction | Orthogonal Multipolar Interaction (C-F[1]···C=O or C-F···H-N). | Hydrophobic / Van der Waals only.[1] | Hydrophobic / Ionic salt bridge.[1] |
Mechanistic Insight: The "Fluorine Pucker" Effect
To accurately dock FPCA derivatives, one must understand the puckering preference of the cyclobutane ring.
-
The Problem: Standard force fields (e.g., MMFF94) often treat cyclobutanes as planar or rapidly interconverting.[1]
-
The Reality: The cyclobutane ring exists in a "puckered" (butterfly) conformation (~25-35°).[1]
-
The Fluorine Effect: The introduction of fluorine at C3 creates a preference for the cis or trans isomer where the bulky phenyl group and the fluorine atom minimize 1,3-diaxial repulsion.
-
Docking Implication: You must generate both fixed puckered conformers (cis/trans) prior to docking.[1] Do not rely on the docking software to sample the ring flip adequately during the search phase.
-
Experimental Protocol: Self-Validating Docking Workflow
This protocol is designed for high-precision docking using a standard suite (e.g., Glide, GOLD, or AutoDock Vina), specifically tailored for fluorinated rigid scaffolds.[1]
Phase 1: Ligand Preparation (The Critical Step)
-
Stereoisomer Generation: Explicitly generate both cis (Z) and trans (E) isomers of the 1,3-substituted cyclobutane.
-
Conformational Sampling: Perform a high-level conformational search (OPLS4 or equivalent) to identify the low-energy "puckered" states.[1]
-
Constraint: Discard planar cyclobutane conformers (energy penalty > 5 kcal/mol).[1]
-
-
Ionization: Calculate pKa. The fluorine at C3 will lower the pKa of the C1-carboxylic acid (inductive effect). Ensure the carboxylate is deprotonated (COO-) if pH is 7.4.[1]
Phase 2: Receptor Grid Generation[1]
-
Target Selection: (Example: GPR40 or a generic Lipophilic Acid Binding Pocket).[1]
-
Fluorine Probe: If using GRID or similar mapping tools, activate the F-probe to identify regions of the pocket that accept organic fluorine (looking for backbone amides or polarized C-H bonds).[1]
-
Constraint Setup: Define a positional constraint for the Carboxylate head group (ionic interaction with Arg/Lys is usually critical).[1]
Phase 3: Docking & Validation (The "Decoy" Test)
To ensure trustworthiness, the protocol must be self-validating.[1]
-
Enrichment Factor Calculation: Spike your FPCA ligands into a dataset of 50 "decoys" (similar MW/LogP, but open-chain or non-acidic).[1]
-
Run Docking: Use "Extra Precision" (XP) or equivalent settings.[1]
-
Success Metric: The FPCA derivatives should rank in the top 10% relative to decoys. If open-chain analogs score better than FPCA, your scoring function may be over-penalizing the rigid ring strain or under-weighing the entropic gain.[1]
Visualization: Docking Workflow & Signaling Logic
The following diagram illustrates the decision logic for evaluating FPCA derivatives against alternatives.
Caption: Logical workflow for docking FPCA derivatives, emphasizing the critical step of handling fluorine steric clashes via Induced Fit refinement.
References
-
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1] [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] [Link]
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link]
-
Wilsily, A., et al. (2012).[1] Conformational Analysis of 3-Substituted Cyclobutane Carboxylic Acids. Journal of Organic Chemistry, 77(1), 567-575.[1] (Contextual grounding for cyclobutane puckering).
-
Schuster, D. M., et al. (2014).[1] Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: a radiotracer for sensitive detection of prostate cancer recurrence.[1][2] Journal of Nuclear Medicine. (Demonstrates biological relevance of the scaffold). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
Executive Summary & Chemical Context
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is a specialized fluorinated building block used primarily in medicinal chemistry to introduce conformational restriction (via the cyclobutane ring) and metabolic stability (via the fluorine atom) into drug scaffolds.[1]
As a Senior Application Scientist, I must emphasize that while this specific compound may lack extensive historical toxicological data, we must apply the "Functional Group Approach" to safety. We treat this molecule based on the sum of its parts: a corrosive organic acid, a halogenated motif, and a strained ring system.
The Core Directive: Treat this substance as a Corrosive Solid and a potential Bioactive Agent (due to its design for drug discovery).[1] The primary risks are tissue damage from acidity and unknown systemic effects if absorbed.[1]
Hazard Profile & Risk Assessment (The "Why")
Effective safety is not about memorizing rules; it is about understanding molecular behavior.[1]
| Structural Feature | Hazard Implication | Operational Consequence |
| Carboxylic Acid (-COOH) | Corrosivity/Irritation. pKa is likely ~4-5.[1] Contact with mucous membranes causes immediate irritation or burns.[1] | Eye/Skin Protection: Mandatory.[1][2][3][4][5] Inhalation of dust is the primary respiratory risk.[1] |
| C-F Bond (Fluorine) | Lipophilicity. The fluorine atom increases the compound's ability to penetrate lipid bilayers (skin absorption).[1] Note: C-F bonds are stable; spontaneous HF release is unlikely unless burned.[1] | Glove Permeation: Standard latex is insufficient.[1] Nitrile provides better resistance to lipophilic organic acids.[1] |
| Cyclobutane Ring | Ring Strain. While generally stable, cyclobutanes possess significant potential energy (~26 kcal/mol strain).[1] | Thermal Stability: Avoid excessive heat or shock.[1] Store in cool, dry conditions to prevent decomposition. |
PPE Matrix: The Defense System
This matrix is designed to be a self-validating system.[1] If you cannot check off every item in the "Validation" column, do not proceed.
| Protection Zone | Equipment Specification | Scientific Rationale | Validation Check |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1]1) | Safety glasses with side shields are insufficient for fine powders or acidic solids that can become airborne.[1] Goggles seal the eye environment.[1][4] | "Is the seal tight against my temples and cheekbones?" |
| Dermal (Hand) | Double Nitrile Gloves (Min 5 mil outer, 4 mil inner) | Permeation Defense: The outer glove protects against physical abrasion and bulk chemical; the inner glove protects against micro-tears and permeation. | "Are gloves contrasting colors? (e.g., Blue outer, White inner) to spot tears immediately?" |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Engineering controls trump PPE.[1] The hood prevents inhalation of acidic dust.[1] N95 is only a backup for transport outside the hood.[1] | "Is the sash at the safe working height (usually 18 inches)?" |
| Body | Lab Coat (100% Cotton or Nomex) | Acid Resistance: Synthetic blends (polyester) can melt into skin if an acid reaction generates heat or fire occurs.[1] Cotton chars but does not melt.[1] | "Are cuffs tucked under the glove gauntlet?" |
Operational Protocol: A Self-Validating Workflow
Do not view this as a "to-do" list. View it as a logic gate system. You cannot pass to the next gate until the previous one is cleared.[1]
Phase 1: Preparation (The "Cold" Phase)
-
Airflow Verification: Check the fume hood monitor. A piece of tissue taped to the sash should be drawn inward firmly.[1]
-
De-clutter: Remove all non-essential solvents from the hood. Reason: If you spill this acid, you do not want it reacting with nearby organics or oxidizers.[1]
-
Balance Setup: Place the analytical balance inside the fume hood. Never weigh this compound on an open bench.[1]
Phase 2: Active Handling (The "Hot" Phase)
-
The Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[1] Avoid plastic spatulas which can retain static charge, causing the lightweight fluorinated powder to "fly" and disperse.
-
Solubilization: If preparing a stock solution, add the solvent slowly to the solid.[1]
-
Preferred Solvents: DMSO, Methanol, DCM.
-
Avoid: Strong bases (unless intended for deprotonation) to prevent exotherms.[1]
-
-
Visual Check: After weighing, inspect the area around the balance with a UV light (if the compound is UV active) or a bright flashlight to identify dust spread.[1]
Phase 3: Decontamination & Disposal[1]
-
Wipe Down: Clean the balance and spatula immediately with a wet paper towel (water/methanol mixture).[1]
-
Waste Segregation:
Visual Workflow (Graphviz Diagram)
The following diagram illustrates the decision logic for handling this compound safely.
Caption: Operational logic flow for handling fluorinated cyclobutane derivatives, prioritizing dust control and waste segregation.
Emergency Procedures
In the event of containment breach, reliance on memory fails. Follow this drill:
-
Skin Contact:
-
Brush: If solid, gently brush off excess powder before wetting (to prevent spreading a concentrated acid paste).[1]
-
Flush: Rinse with water for 15 minutes .
-
Assess: If redness persists, seek medical attention. Note: Unlike simple mineral acids, the fluorinated nature implies potential for delayed absorption, though typically less severe than HF.
-
-
Eye Contact:
-
Flush: Immediate irrigation at an eyewash station for 15 minutes. Hold eyelids open.
-
-
Spill (Solid):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] National Academies Press.[1] [Link]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R.[1] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Prudent Practices in the Laboratory [nationalacademies.org]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. reed.edu [reed.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
